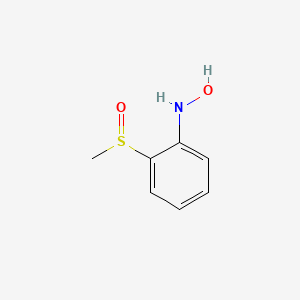

N-Hydroxy-2-(methanesulfinyl)aniline

Description

N-Hydroxy-2-(methanesulfinyl)aniline is an aniline derivative with a hydroxylamine (-NHOH) group at the nitrogen position and a methanesulfinyl (CH₃SO-) substituent at the ortho position of the benzene ring. The sulfinyl group (S=O) introduces polarity and electron-withdrawing effects, which influence the compound’s reactivity, solubility, and stability. This compound is structurally distinct due to the combination of the hydroxylamine moiety and sulfoxide functionality, which may confer unique properties in applications such as pharmaceutical intermediates or organic synthesis .

Properties

CAS No. |

137500-61-9 |

|---|---|

Molecular Formula |

C7H9NO2S |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

N-(2-methylsulfinylphenyl)hydroxylamine |

InChI |

InChI=1S/C7H9NO2S/c1-11(10)7-5-3-2-4-6(7)8-9/h2-5,8-9H,1H3 |

InChI Key |

WNTATYUDDCOVHM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=CC=C1NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(methanesulfinyl)aniline can be achieved through several methods. One common method involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the desired product .

Another method involves the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) in a practical manner using sodium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(methanesulfinyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-Hydroxy-2-(methanesulfinyl)aniline has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules and polymers.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(methanesulfinyl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfinyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

(a) N-Methyl-2-(methylsulfanyl)aniline (CAS 13372-62-8)

- Structure : Methyl group (-CH₃) on the nitrogen and a methylsulfanyl (-SCH₃) group at the ortho position.

- Properties :

- Applications : Likely used as a precursor in agrochemicals or pharmaceuticals due to its stability and ease of functionalization.

(b) 5-(Ethylsulfonyl)-2-methoxyaniline

- Structure : Ethylsulfonyl (-SO₂C₂H₅) group at the para position and methoxy (-OCH₃) at the ortho position.

- Properties :

- Applications: Potential use in kinase inhibitors or as a building block for drug synthesis.

(c) 3-(Methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline (CAS not provided)

- Structure : Methylsulfanyl (-SCH₃) group at the meta position and a bulky 4-phenylbutan-2-yl substituent on nitrogen.

- Properties :

- Applications : Likely utilized in specialty polymers or as a ligand in catalysis.

Physicochemical Properties

| Compound | Substituents | Oxidation State of S | pKa (estimated) | Solubility Trends | Reactivity Profile |

|---|---|---|---|---|---|

| N-Hydroxy-2-(methanesulfinyl)aniline | -NHOH, -SOCH₃ (ortho) | +4 (sulfoxide) | ~3.5–4.0 | Polar solvents (DMSO, H₂O) | Prone to oxidation to sulfone; nucleophilic at N-OH |

| N-Methyl-2-(methylsulfanyl)aniline | -NCH₃, -SCH₃ (ortho) | -2 (sulfide) | ~4.5–5.0 | Organic solvents (EtOAc) | Stable; undergoes S-alkylation |

| 5-(Ethylsulfonyl)-2-methoxyaniline | -SO₂C₂H₅ (para), -OCH₃ (ortho) | +6 (sulfone) | ~2.5–3.0 | Aqueous buffers | Electrophilic substitution at activated positions |

Key Observations :

- Electron Effects : Sulfinyl and sulfonyl groups reduce electron density on the aromatic ring, directing electrophilic attacks to positions ortho/para to the substituents.

- Basicity : The hydroxylamine group in this compound decreases basicity compared to unsubstituted aniline (pKa ~4.6) due to electron withdrawal from the -NHOH group .

- Stability : Sulfoxides (e.g., this compound) are susceptible to further oxidation to sulfones under strong oxidizing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.